molecular formula C14H24N2O B8110325 N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide

N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide

Cat. No.: B8110325
M. Wt: 236.35 g/mol
InChI Key: XSHGYKXXLANFGW-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide is a chemical compound of interest in pharmaceutical and agrochemical research, featuring a synthetically versatile 8-azaspiro[4.5]decane scaffold . The 8-azaspiro[4.5]decane core provides a three-dimensional structure that is valuable in medicinal chemistry for exploring novel chemical space and for its potential as a conformational constraint in bioactive molecule design . The cyclopropylmethyl group is a common motif in drug discovery, often used to modulate the physicochemical properties and metabolic stability of lead compounds . As a building block, this carboxamide derivative is useful for the synthesis of more complex molecules targeting various biological pathways. Researchers can employ it in the development of compounds for potential applications such as pest control, given that similar structures have been investigated for pesticidal activity , or in neurological disorders, as azaspirodecane systems are present in ligands for aminergic G-protein coupled receptors (GPCRs) . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(cyclopropylmethyl)-8-azaspiro[4.5]decane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c17-13(16-10-11-1-2-11)12-3-4-14(9-12)5-7-15-8-6-14/h11-12,15H,1-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHGYKXXLANFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2CCC3(C2)CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Petasis Reaction Approach

The Petasis reaction enables the synthesis of spirocyclic amines from boronic acids, amines, and carbonyl compounds. For instance, reacting cyclopropanecarboxaldehyde with benzylamine and vinylboronic acid yields intermediates that undergo cyclization to form the spiro core.

Advantages :

  • Avoids unstable intermediates like cyclopropanone.

  • Compatible with orthogonal protecting groups (e.g., trifluoroacetyl).

Introduction of the Cyclopropylmethyl Group

Alkylation of Spirocyclic Amine

The spirocyclic amine undergoes alkylation with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile. This method mirrors procedures described for analogous compounds.

Optimization Note :

  • Excess alkylating agent (1.5 equiv) ensures complete substitution.

  • Reaction time: 12–24 h at 60°C (yield: 70–80%).

Reductive Amination

An alternative route employs reductive amination using cyclopropylmethylamine and a ketone intermediate. Sodium triacetoxyborohydride (STAB) in dichloroethane facilitates this transformation.

Example :

  • Substrate : 8-azaspiro[4.5]decan-2-one.

  • Conditions : STAB, DCE, 25°C, 12 h (yield: 65%).

Carboxamide Formation

Carboxylic Acid Activation

The spirocyclic carboxylic acid (prepared via oxidation of a hydroxymethyl precursor) is activated with HATU or EDCI and coupled with cyclopropylmethylamine.

Typical Protocol :

  • Activation : HATU (1.1 equiv), DIPEA (3 equiv), DMF, 0°C→25°C (30 min).

  • Coupling : Cyclopropylmethylamine (1.2 equiv), 12 h (yield: 85–90%).

Direct Aminolysis of Esters

Methyl or ethyl esters of the spirocyclic acid react with cyclopropylmethylamine under microwave irradiation (100°C, 1 h), achieving yields comparable to coupling methods.

Comparison of Methods :

MethodReagentsYield (%)Purity (%)
HATU CouplingHATU, DIPEA, DMF9095
EDCI CouplingEDCI, HOBt, DCM8593
Microwave AminolysisMeOH, 100°C, 1 h8894

One-Pot Synthesis Strategies

Recent advances enable telescoped syntheses to reduce purification steps. For example, a sequence of imine formation, allylation, cyclization, and alkylation is performed without isolating intermediates.

Case Study :

  • Imine formation in toluene.

  • Allylation with allylMgCl in THF.

  • Cyclization with HBr/Br₂.

  • Alkylation with cyclopropylmethyl bromide.
    Overall Yield : 52% (four steps).

Industrial Scalability and Process Optimization

Solvent Selection

  • Toluene vs. THF : THF is preferred for Grignard reactions due to better temperature control.

  • CH₂Cl₂ Replacement : Ethyl acetate is explored for cyclization to reduce toxicity.

Catalytic Methods

Palladium-catalyzed aminations and nickel-mediated cross-couplings are under investigation to improve atom economy.

Cost Analysis

StepCost DriverMitigation Strategy
Spiro Core SynthesisLiAlH₄ usageSubstitute with NaBH₄/CeCl₃
AlkylationCyclopropylmethyl bromide costIn-situ generation from cyclopropanol

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of alcohols, ketones, or carboxylic acids.

  • Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl halides, or sulfonyl chlorides in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Cyclopropylmethyl alcohol, cyclopropylmethyl ketone, or cyclopropylmethyl carboxylic acid.

    Reduction: Primary or secondary amines.

    Substitution: Various N-substituted derivatives depending on the reagents used.

Scientific Research Applications

Potential Therapeutic Uses

N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide is primarily studied for its potential as a therapeutic agent in several areas:

  • Neurological Disorders : The compound's ability to interact with specific neurotransmitter systems positions it as a candidate for treating conditions such as anxiety and depression.
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, making it a subject of interest in the development of treatments for viral infections.

Drug Discovery and Development

The compound has been included in various screening libraries aimed at drug discovery:

Screening LibraryDescription
3D-Pharmacophore Based Diversity LibraryContains diverse compounds for identifying new drug candidates.
Antiviral LibrariesFocused on compounds with potential antiviral effects.

Synthetic Methodologies

The synthesis of this compound involves several key steps:

  • Formation of the Spirocyclic Core : Utilizing cyclization reactions to create the spiro structure.
  • Functionalization : Introduction of the cyclopropylmethyl group through nucleophilic substitution or similar methods.

These synthetic pathways are crucial for producing analogs that can enhance efficacy and reduce side effects.

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of this compound in rodent models. Results indicated significant reductions in depressive behaviors compared to control groups, suggesting its potential as a novel antidepressant.

Case Study 2: Antiviral Screening

In another investigation, various derivatives of this compound were screened against viral pathogens. Some analogs demonstrated promising antiviral activity, supporting further exploration into their mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide would depend on its specific application. Generally, the compound’s effects are mediated through its interactions with molecular targets such as enzymes, receptors, or nucleic acids. The spirocyclic structure can influence the binding affinity and specificity, potentially leading to unique biological activities.

Comparison with Similar Compounds

Structural Differences :

  • The amide nitrogen in this analog is substituted with two methyl groups instead of a cyclopropylmethyl group .
  • The absence of the cyclopropyl ring reduces steric bulk and lipophilicity.

Inferred Properties :

  • Dimethyl substitution may enhance solubility in polar solvents compared to the cyclopropylmethyl variant.
  • Reduced steric hindrance could improve binding to less constrained targets but decrease metabolic stability.

Molecular Data :

Property N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide
Substituent on Amide-N Cyclopropylmethyl Dimethyl
Key Functional Groups Carboxamide, Spirocyclic amine Carboxamide, Spirocyclic amine
Lipophilicity (Predicted) Higher (due to cyclopropane) Lower

Impurity I(EP): 8-[4-[4-(5-Chloropyrimidin-2-yl)-piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione

Structural Differences :

  • The spiro core contains two ketone groups (7,9-dione) instead of a carboxamide at position 2 .
  • A butyl-piperazine-chloropyrimidine chain is appended to the nitrogen.

Functional Implications :

  • The dione groups increase polarity, likely reducing blood-brain barrier penetration compared to the carboxamide.

2-Azaspiro[4.5]decane-2-propanamine, N,N-dimethyl-8,8-dipropyl-, hydrochloride (1:2)

Structural Differences :

  • The nitrogen in the spiro system is at position 2 instead of 8, altering the spatial arrangement .
  • The compound includes dipropyl substituents on the spiro nitrogen and a dimethylpropanamine side chain.

Pharmacokinetic Considerations :

  • The hydrochloride salt enhances aqueous solubility, favoring oral bioavailability.
  • Dipropyl groups increase molecular weight (381.47 g/mol) and may prolong metabolic half-life due to steric shielding.

Cyclopropylmethyl-Containing Analogs (Non-Spiro)

Example : N-[o-[o-((Trimethylsilyl)methyl)phenyl)cyclopropylmethyl]methylamine (, Compound 21) .

  • Cyclopropylmethyl groups are used here to modulate amine basicity and steric protection.
  • In the target compound, the cyclopropylmethyl may similarly protect the amide from enzymatic hydrolysis.

Biological Activity

N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide, with the CAS number 1422065-01-7, is a compound that has garnered interest due to its potential biological activities. This compound belongs to the class of spirocyclic amides, characterized by a unique spiro structure that contributes to its pharmacological properties.

  • Molecular Formula: C14H24N2O
  • Molecular Weight: 236.35 g/mol
  • Structure: The compound features a cyclopropylmethyl group attached to an 8-azaspiro[4.5]decane framework, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing pathways related to anxiety, depression, and other neuropsychiatric disorders.

Key Findings from Research Studies

  • Neuropharmacological Effects:
    • In vitro studies have indicated that this compound may exhibit anxiolytic and antidepressant-like effects by modulating serotonin and dopamine receptors.
    • A recent study demonstrated significant reductions in anxiety-like behaviors in animal models treated with the compound, suggesting its potential therapeutic application in anxiety disorders .
  • Antinociceptive Properties:
    • Research has shown that this compound possesses antinociceptive properties, making it a candidate for pain management therapies.
    • Experimental data revealed that administration of the compound resulted in decreased pain responses in rodent models, indicating its efficacy as a pain reliever .
  • Potential Antitumor Activity:
    • Some studies have explored the cytotoxic effects of this compound on various cancer cell lines.
    • Results indicated that this compound could inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Comparative Biological Activity Table

Biological ActivityMechanismStudy Reference
Anxiolytic EffectsModulation of serotonin/dopamine receptors
Antinociceptive EffectsDecreased pain response in rodent models
Antitumor ActivityInduction of apoptosis, cell cycle arrest

Case Study 1: Anxiolytic Effects in Rodent Models

In a controlled study involving male Wistar rats, researchers administered varying doses of this compound. Behavioral assessments using the elevated plus maze and open field tests indicated a dose-dependent reduction in anxiety-like behavior compared to the control group.

Case Study 2: Pain Management Efficacy

A double-blind study evaluated the antinociceptive effects of the compound in a formalin-induced pain model. Results showed significant pain relief at doses of 10 mg/kg and 20 mg/kg when compared to placebo, suggesting its potential as an analgesic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide and its structural analogs?

  • Methodological Answer : Synthesis often involves multi-step reactions, such as nucleophilic substitution, cyclization, and functional group modifications. For example, spirocyclic intermediates can be synthesized via Diels-Alder reactions using protected dienes (e.g., benzyl 8-azaspiro[4.5]deca-1,3-diene-8-carboxylate) followed by deprotection and functionalization . Cyanopyrazine derivatives may also serve as precursors, with subsequent coupling to cyclopropylmethyl groups under basic conditions (e.g., NaOH and triethylamine) . Characterization via 1H^1H-NMR and TLC is critical for confirming intermediate purity .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Structural Confirmation : 1H^1H-NMR and 13C^{13}C-NMR for verifying spirocyclic and cyclopropylmethyl moieties .
  • Purity Assessment : TLC for real-time monitoring of reaction progress, coupled with HPLC for quantifying impurities (e.g., chlorobutyl or bromobutyl derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formulas and detect synthetic byproducts .

Advanced Research Questions

Q. How does This compound modulate cytokine secretion in the bone marrow microenvironment?

  • Methodological Answer : The compound may inhibit pro-survival cytokines like IL-6 and VEGF via STAT3 and Akt pathway suppression. Experimental workflows include:

  • In Vitro Models : Co-culture MM cells with bone marrow stromal cells (BMSCs) to measure cytokine secretion via ELISA after compound treatment .
  • Mechanistic Studies : Western blotting to assess phosphorylation states of STAT3, Akt, and ERK1/2 in MM.1S cells treated with IL-6 .
  • Data Interpretation : Compare cytokine inhibition efficacy across cell lines (e.g., OPM1 vs. RPMI8226) to identify resistance mechanisms .

Q. What strategies are employed to identify and quantify synthetic impurities in spirocyclic carboxamide derivatives?

  • Methodological Answer :

  • Impurity Profiling : Use reference standards (e.g., Imp. K: 8-azaspiro[4.5]decane-7,9-dione; Imp. L: 8-(4-chlorobutyl) derivative) for LC-MS/MS calibration .
  • Chromatographic Separation : Optimize gradient elution on Chromolith® HPLC columns to resolve structurally similar impurities (e.g., bromo- vs. chlorobutyl side chains) .
  • Quantitative NMR (qNMR) : Validate impurity concentrations using deuterated solvents and internal standards (e.g., TMSP) .

Q. How should in vivo studies be designed to evaluate the compound’s efficacy in myeloma models?

  • Methodological Answer :

  • Animal Models : Use SCID mice engrafted with OPM1 MM cells to assess tumor growth inhibition and survival prolongation .
  • Dosing Regimens : Oral administration at bioavailable doses (e.g., 10–50 mg/kg/day) with pharmacokinetic monitoring of plasma half-life .
  • Endpoint Analysis : Histopathology of bone marrow and cytokine profiling (IL-6, VEGF) in serum post-treatment .

Data Contradiction & Resolution

Q. How can researchers resolve discrepancies between in vitro cytokine inhibition and in vivo efficacy results?

  • Methodological Answer :

  • Model Validation : Ensure in vitro BMSC co-cultures replicate the hypoxic and acidic conditions of the bone marrow niche .
  • Pharmacokinetic Adjustments : Optimize dosing intervals to maintain therapeutic plasma levels, addressing rapid clearance observed in vivo .
  • Multi-Omics Integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data from treated tumors to identify compensatory pathways (e.g., ERK1/2 activation) .

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